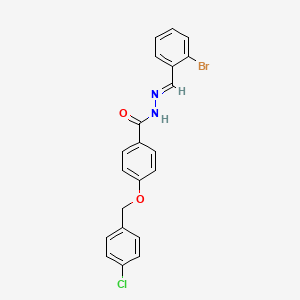![molecular formula C25H24N4OS2 B12011122 N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide CAS No. 539809-35-3](/img/structure/B12011122.png)
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide ist eine komplexe organische Verbindung, die durch ihre einzigartige Struktur gekennzeichnet ist, die einen Triazolring und mehrere Sulfanylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Triazolrings. Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und Schwefelkohlenstoff umfasst.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und automatisierte Systeme können eingesetzt werden, um den Prozess zu optimieren und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppen können mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, wobei bestimmte funktionelle Gruppen angegriffen werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, bei denen neue funktionelle Gruppen eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Reduzierte Triazolderivate.
Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand in biochemischen Assays untersucht.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. erhöhte Stabilität oder Reaktivität.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring und die Sulfanylgruppen spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren und modulieren deren Aktivität. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Schlüsselresten verändern.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide weist strukturelle Ähnlichkeiten mit anderen Triazolderivaten und sulfanylhaltigen Verbindungen auf.
Ethylacetoacetat: Eine weitere Verbindung mit Keto-Enol-Tautomerie, die häufig in ähnlichen synthetischen Anwendungen verwendet wird..
Einzigartigkeit
- Die einzigartige Kombination aus Triazolring und mehreren Sulfanylgruppen in this compound verleiht diesem Stoff einzigartige chemische Eigenschaften, wie z. B. erhöhte Reaktivität und Bindungsaffinität, was ihn für verschiedene Anwendungen zu einer wertvollen Verbindung macht.
Eigenschaften
CAS-Nummer |
539809-35-3 |
|---|---|
Molekularformel |
C25H24N4OS2 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-18-8-12-20(13-9-18)26-24(30)17-32-25-28-27-23(29(25)21-6-4-3-5-7-21)16-31-22-14-10-19(2)11-15-22/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
FLOWLHNONVSXRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)






![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)


![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)
